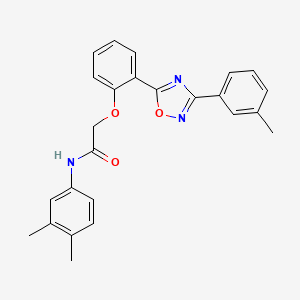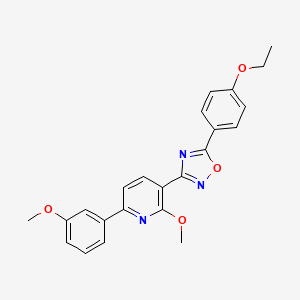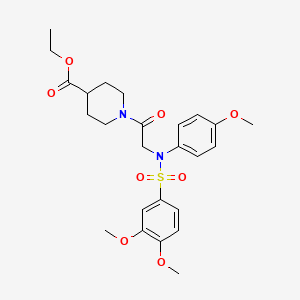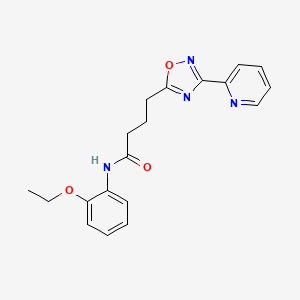![molecular formula C19H28ClN3O4S B7694260 N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7694260.png)
N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide, also known as S 38093, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the 5-HT6 receptor, which is a member of the serotonin receptor family. The 5-HT6 receptor is primarily expressed in the brain and is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation.
Mécanisme D'action
S 38093 acts as a selective antagonist of the 5-HT6 receptor, which is primarily expressed in the brain. The 5-HT6 receptor is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation. By blocking the 5-HT6 receptor, S 38093 modulates the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, appetite, and cognition.
Biochemical and physiological effects:
S 38093 has been shown to have a range of biochemical and physiological effects, particularly in the brain. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce food intake and body weight in animal models of obesity and diabetes. Additionally, S 38093 has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using S 38093 in lab experiments is its high affinity and selectivity for the 5-HT6 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, S 38093 has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of using S 38093 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of S 38093. One area of research is the potential therapeutic applications of S 38093 in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Another area of research is the potential applications of S 38093 in the field of obesity and diabetes, particularly in the regulation of appetite and glucose metabolism. Additionally, further studies are needed to elucidate the precise mechanisms of action of S 38093 and its effects on various neurotransmitter systems.
Méthodes De Synthèse
The synthesis of S 38093 involves several steps, including the reaction of 4-methylpiperidine with 2-bromoacetyl chloride, followed by the reaction of the resulting compound with cyclohexylamine. The final step involves the reaction of the resulting compound with benzenesulfonyl chloride. The overall yield of the synthesis is around 30% with a purity of over 99%.
Applications De Recherche Scientifique
S 38093 has been extensively studied for its potential therapeutic applications, particularly in the field of neuropsychiatry. It has been shown to have a high affinity and selectivity for the 5-HT6 receptor, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has also been shown to have potential applications in the field of obesity and diabetes, as the 5-HT6 receptor is involved in the regulation of appetite and glucose metabolism.
Propriétés
IUPAC Name |
[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O4S/c1-3-21-10-12-22(13-11-21)19(24)15-6-8-23(9-7-15)28(25,26)16-4-5-18(27-2)17(20)14-16/h4-5,14-15H,3,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPJVYZWZNXDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)


![5-oxo-3-phenyl-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694214.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7694216.png)

![2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B7694231.png)



![N-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B7694258.png)
